BenchChemオンラインストアへようこそ!

Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate

PPARα/γ dual agonism metabolic disease research receptor selectivity profiling

Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate (also known as CAY10514; CAS 868526-38-9) is a synthetic aromatic analog of the eicosanoid 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE]. It functions as a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B8205513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O
InChIInChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3
InChIKeyFNBRCMZPPJUPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate (CAY10514) | PPARα/γ Dual Agonist Compound


Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate (also known as CAY10514; CAS 868526-38-9) is a synthetic aromatic analog of the eicosanoid 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] . It functions as a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) . Unlike the natural ligand 8(S)-HETE, which is a strong but selective activator of PPARα [1], CAY10514 engages both PPARα and PPARγ, a profile that positions it as a tool compound for investigating the overlapping and divergent roles of these nuclear receptors in lipid metabolism, glucose homeostasis, and inflammation [1].

Why PPARα/γ Dual Agonists Cannot Be Substituted for Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate


PPAR dual agonists are a heterogeneous class of compounds with widely divergent receptor activation profiles. While many compounds are described as dual agonists, their relative potency toward PPARα versus PPARγ varies substantially, leading to distinct biological outcomes [1]. For example, CAY10514 exhibits an EC50 of 0.173 µM for PPARα and 0.642 µM for PPARγ—a moderate ~3.7-fold selectivity for PPARα [2]. In contrast, other dual agonists such as KRP-297 (EC50: PPARα 0.149 µM, PPARγ 0.083 µM) show selectivity for PPARγ [3], while chiglitazar (EC50: PPARα 1.2 µM, PPARγ 0.08 µM) exhibits a pronounced ~15-fold selectivity for PPARγ [4]. Even the natural ligand 8(S)-HETE activates PPARα selectively at ~0.3 µM with negligible PPARγ activity . These quantitative differences in receptor activation profiles translate to distinct gene expression signatures and functional effects. Therefore, substituting CAY10514 with another nominal 'dual agonist' without accounting for its specific EC50 values and selectivity ratio will confound experimental interpretation and reproducibility.

Quantitative Differentiation Evidence for Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate


PPARα Potency Advantage Over Clinical-Stage Dual Agonist Chiglitazar

CAY10514 exhibits a 6.9-fold higher potency for PPARα compared to the clinical-stage dual agonist chiglitazar, while maintaining comparable PPARγ potency [1][2]. This distinction is critical because PPARα activation drives fatty acid oxidation and lipid-lowering effects, whereas PPARγ activation primarily regulates insulin sensitivity and adipogenesis. The relative potency ratio toward each receptor subtype dictates the downstream transcriptional program and phenotypic outcome [3].

PPARα/γ dual agonism metabolic disease research receptor selectivity profiling

Acquisition of PPARγ Activity Absent in the Natural Parent Ligand 8(S)-HETE

The natural ligand 8(S)-HETE is a selective PPARα activator with negligible PPARγ activity, activating PPARα at concentrations as low as 0.3 µM while showing no significant PPARγ agonism [1]. CAY10514 retains comparable PPARα potency (EC50 0.173 µM) while gaining substantial PPARγ activity (EC50 0.642 µM) . This transformation from a PPARα-selective agonist to a dual agonist was achieved through the introduction of an aromatic moiety and propargylic side chain—a structural optimization strategy validated across multiple 8-HETE analogs [2].

PPARγ activation receptor subtype selectivity 8(S)-HETE analog development

Unique PPARα-Selective Dual Agonist Profile Distinguished from PPARγ-Biased Compounds

Among characterized PPARα/γ dual agonists, CAY10514 occupies a distinct position in the selectivity continuum. Its PPARα:PPARγ potency ratio is approximately 0.27 (0.173 µM / 0.642 µM), indicating moderate selectivity for PPARα [1]. In contrast, KRP-297 (also known as MK-0767) exhibits a PPARα:PPARγ ratio of 1.8 (0.149 µM / 0.083 µM), indicating PPARγ preference [2]. Chiglitazar shows a pronounced PPARγ bias with a ratio of 15 (1.2 µM / 0.08 µM) [3]. LJ570, another dual agonist, has a ratio of 8.75 (1.05 µM / 0.12 µM) . This selectivity continuum dictates differential transcriptional responses—CAY10514's profile favors PPARα-driven gene expression more strongly than PPARγ-biased alternatives [4].

receptor subtype selectivity ratio dual agonist profiling PPARα/γ balance

Quantified Solubility Profile for Experimental Planning

CAY10514 demonstrates defined solubility in multiple standard laboratory solvents, enabling predictable formulation and minimizing experimental variability . The compound is soluble in DMSO, ethanol, and DMF at approximately 30 mg/mL each, and in water or ethanol:PBS (1:3) at 0.25 mg/mL at 25°C [1]. These quantified solubility parameters facilitate the preparation of reproducible stock solutions and working concentrations, a practical consideration that directly impacts assay reliability and cross-experiment comparability .

compound solubility formulation preparation in vitro assay compatibility

Recommended Application Scenarios for Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate


Investigating the Functional Consequences of PPARα-Biased Dual Agonism in Metabolic Disease Models

CAY10514 is optimally deployed in studies seeking to interrogate the distinct transcriptional and metabolic effects of a dual PPARα/γ agonist with moderate PPARα selectivity. Given its EC50 ratio of 0.27 (PPARα 0.173 µM / PPARγ 0.642 µM) [1], it is particularly suited for in vitro and in vivo models where the contribution of PPARα signaling to lipid metabolism, fatty acid oxidation, and energy homeostasis is the primary experimental focus, while still engaging PPARγ-dependent pathways to a lesser degree [2]. This compound enables researchers to dissect the additive or synergistic effects of combined PPARα/γ activation without the strong PPARγ bias characteristic of clinical-stage dual agonists such as chiglitazar (ratio 15) [3].

Comparative Pharmacology Studies Profiling the Selectivity Continuum of PPAR Dual Agonists

As part of a panel of PPARα/γ dual agonists spanning a range of selectivity ratios, CAY10514 serves as the representative compound for moderate PPARα selectivity. Its potency values (PPARα EC50 0.173 µM, PPARγ EC50 0.642 µM) and selectivity ratio (0.27) are well-characterized under standardized transactivation assay conditions [1][2]. When compared alongside PPARγ-biased compounds (e.g., chiglitazar, ratio 15; KRP-297, ratio 1.8) [3][4] and PPARα-selective agonists (e.g., 8(S)-HETE) [5], CAY10514 enables systematic structure-activity relationship (SAR) analyses and the development of predictive models linking receptor selectivity profiles to phenotypic outcomes [6].

Gene Expression Profiling to Identify PPARα/γ Co-Regulated Transcriptional Networks

CAY10514 is a valuable tool for transcriptomic studies aimed at delineating the overlapping and distinct gene expression signatures downstream of PPARα and PPARγ. Because it activates both receptors with defined EC50 values in the sub-micromolar range (PPARα 0.173 µM, PPARγ 0.642 µM) [1], researchers can use CAY10514 at graded concentrations to titrate relative PPARα versus PPARγ engagement and observe concentration-dependent shifts in gene expression programs [2]. This application is particularly relevant in hepatocytes, adipocytes, and macrophages, where PPARα and PPARγ exhibit both cooperative and antagonistic effects on metabolic and inflammatory gene networks [3].

Validation of PPARα-Dependent Assays in Cells Expressing Both PPARα and PPARγ

In cellular models that endogenously express both PPARα and PPARγ (e.g., primary hepatocytes, certain macrophage populations), CAY10514 provides a defined dual activation profile that can be quantitatively compared against selective agonists for each receptor subtype. Its moderate PPARα bias (EC50 ratio 0.27) [1] allows for PPARα-driven responses to dominate at lower concentrations (≤0.3 µM) while still producing measurable PPARγ-mediated effects at higher concentrations (≥1 µM) [2]. This concentration-dependent functional segregation is documented in comparative transactivation data showing CAY10514 alongside thiazolidinediones such as rosiglitazone (PPARγ EC50 0.043-0.076 µM) [3], enabling users to design experiments that probe the relative contribution of each receptor isoform to the observed phenotype without requiring multiple separate compounds [4].

Quote Request

Request a Quote for Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.